What is the chemical structure of Ethyl 3-methyl-5-oxopyrrolidine-3-carboxylate
What is the chemical structure of Ethyl 3-methyl-5-oxopyrrolidine-3-carboxylate
An In-Depth Technical Guide to Ethyl 3-methyl-5-oxopyrrolidine-3-carboxylate
Executive Summary: The 5-oxopyrrolidine (or pyroglutamic acid) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comprehensive technical overview of a specific derivative, Ethyl 3-methyl-5-oxopyrrolidine-3-carboxylate, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical structure, propose a robust synthetic pathway with detailed protocols, analyze its physicochemical properties, and explore its potential as a versatile building block in the development of novel therapeutics. This document synthesizes structural data, established synthetic methodologies for related compounds, and the broad biological context of the 5-oxopyrrolidine class to provide a field-proven perspective on its utility.
The 5-Oxopyrrolidine Scaffold: A Cornerstone in Medicinal Chemistry
The 2-pyrrolidinone ring system is a recurring motif in a wide array of natural products and synthetic pharmaceuticals.[1] Its prevalence is due to a combination of favorable properties: the lactam structure provides a rigid backbone for presenting substituents in a well-defined spatial orientation, while also offering a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). This facilitates strong and specific interactions with biological targets. Derivatives of the 5-oxopyrrolidine core have demonstrated a remarkable breadth of biological activities, including potent antibacterial, anticancer, and anti-inflammatory properties, making them highly attractive scaffolds for drug discovery programs.[1][2][3] This guide focuses on a specific, functionalized derivative, Ethyl 3-methyl-5-oxopyrrolidine-3-carboxylate, which incorporates key features for further chemical diversification.
Chemical Identity and Structure
Ethyl 3-methyl-5-oxopyrrolidine-3-carboxylate is a heterocyclic compound featuring a five-membered lactam ring. A key structural feature is the quaternary carbon at the 3-position, which is substituted with both a methyl group and an ethyl carboxylate group.
| Identifier | Value | Source |
| IUPAC Name | ethyl 3-methyl-5-oxopyrrolidine-3-carboxylate | Chemspace[4] |
| CAS Number | 857424-21-6 | BLD Pharm[5], ECHA[6] |
| Molecular Formula | C₈H₁₃NO₃ | PubChem[7] |
| Molecular Weight | 171.19 g/mol | PubChem[7] |
| SMILES | CCOC(=O)C1(CC(=O)NC1)C | PubChem[7] |
| InChIKey | NJRIEKJYVVFYSS-UHFFFAOYSA-N | PubChem[7] |
Molecular Structure Diagram
The 2D representation of the molecule highlights the key functional groups: the ethyl ester, the secondary amide (lactam), and the quaternary methyl-substituted carbon.
Caption: 2D Chemical Structure of the target compound.
Spectroscopic Profile
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¹H NMR:
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Ethyl Group: A triplet integrating to 3H (CH₃) around 1.2-1.3 ppm and a quartet integrating to 2H (OCH₂) around 4.1-4.2 ppm.
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Methyl Group: A singlet integrating to 3H (C-CH₃) around 1.4-1.5 ppm.
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Pyrrolidine Ring CH₂: Two diastereotopic protons adjacent to the carbonyl would appear as a complex multiplet (or two doublets of doublets) around 2.4-2.8 ppm. The other two CH₂ protons adjacent to the nitrogen would appear as a multiplet around 3.3-3.6 ppm.
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NH Proton: A broad singlet around 7.5-8.5 ppm, which is exchangeable with D₂O.
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¹³C NMR:
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Carbonyls: Two signals in the downfield region; the lactam carbonyl (C=O) around 172-175 ppm and the ester carbonyl (COO) around 170-173 ppm.
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Quaternary Carbon: A signal around 45-55 ppm for the C-3 carbon.
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Ethyl Group: Signals for the OCH₂ at ~61 ppm and the CH₃ at ~14 ppm.
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Methyl Group: A signal for the C-CH₃ at ~20-25 ppm.
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Pyrrolidine Ring Carbons: Two signals for the ring CH₂ groups between 30-55 ppm.
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Infrared (IR) Spectroscopy:
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N-H Stretch: A broad absorption band in the range of 3200-3400 cm⁻¹.
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C-H Stretch: Absorptions just below 3000 cm⁻¹ for sp³ C-H bonds.
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C=O Stretches: Two strong, distinct absorption bands are expected. The lactam carbonyl typically appears around 1680-1700 cm⁻¹, while the ester carbonyl appears at a higher frequency, around 1730-1750 cm⁻¹.
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Mass Spectrometry (MS):
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[M+H]⁺: The expected mass for the protonated molecule is m/z 172.0968.
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[M+Na]⁺: A sodium adduct would be observed at m/z 194.0788.
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Fragmentation: Common fragmentation patterns would include the loss of the ethoxy group (-45 Da) or the entire ethyl ester group (-73 Da).
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Synthesis and Purification
A robust and efficient synthesis is critical for accessing this scaffold for research and development. While specific literature for this exact molecule is sparse, a reliable synthetic route can be designed based on well-established organic chemistry principles, particularly the Michael addition followed by an intramolecular cyclization.
Proposed Synthetic Pathway
The proposed synthesis involves a two-step, one-pot reaction starting from commercially available materials: ethyl 2-methylacetoacetate and acrylamide. This approach is logical as it efficiently constructs the required carbon framework and incorporates all necessary functional groups.
Sources
- 1. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 3-ethyl-5-oxopyrrolidine-3-carboxylate - C8H13NO3 | CSSB02495487357 [chem-space.com]
- 5. 857424-21-6|Ethyl 3-methyl-5-oxopyrrolidine-3-carboxylate|BLD Pharm [bldpharm.com]
- 6. nextsds.com [nextsds.com]
- 7. PubChemLite - Ethyl 3-methyl-5-oxopyrrolidine-3-carboxylate (C8H13NO3) [pubchemlite.lcsb.uni.lu]
- 8. mdpi.com [mdpi.com]
